
2-Hydrazino-3-(trifluoromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H7F3N4. It has a molecular weight of 228.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16) . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Hydrazino-3-(trifluoromethyl)quinoxaline serves as a precursor in the synthesis of a variety of quinoxaline derivatives with significant pharmacological and chemical properties. It has been utilized in the development of novel quinoxalines through reactions with different reagents, leading to compounds with antimicrobial activity and potential applications in drug development. Notably, the ability of these derivatives to undergo further chemical transformations highlights the versatility of this compound in synthetic chemistry. For instance, its reactivity with active methylene compounds and potassium thiocyanate has been explored to produce new classes of fused quinoxalines, demonstrating broad antimicrobial activities (Soliman & Amer, 2012).
Antimicrobial and Anticancer Applications
The antimicrobial properties of derivatives synthesized from this compound have been extensively studied. These compounds show promising activities against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents. For example, research has highlighted the synthesis of new quinoxaline derivatives showing potent antimicrobial effects, suggesting their applicability in addressing drug-resistant microbial infections (Taiwo, Obafemi, & Akinpelu, 2021). Furthermore, some derivatives exhibit significant antitumor activities, underlining the potential of this compound in the development of anticancer drugs (Al-Marhabi, Abbas, & Ammar, 2015).
Applications in Material Science
Beyond biomedical applications, derivatives of this compound have found use in material science, particularly in the development of dyes for solar cell applications. These dyes, utilizing quinoxaline as a π-linker, exhibit broad and intense spectral absorption ranging from the visible to the near-infrared region, enhancing the efficiency of dye-sensitized solar cells (Zhang et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
Zukünftige Richtungen
While specific future directions for 2-Hydrazino-3-(trifluoromethyl)quinoxaline are not mentioned in the available resources, quinoxaline derivatives, in general, have shown promising potential in various areas of research, including drug discovery . Their diverse pharmacological activities make them interesting targets for further investigation and development.
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYZMHLSFGKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

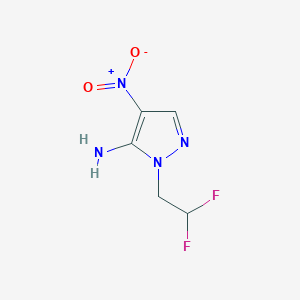
![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)

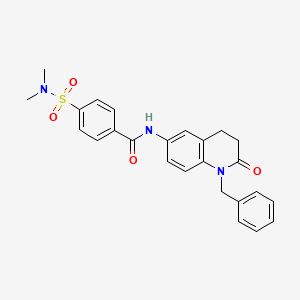
![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)
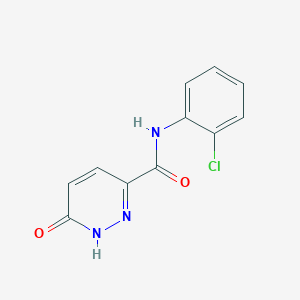
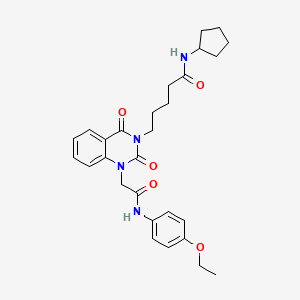
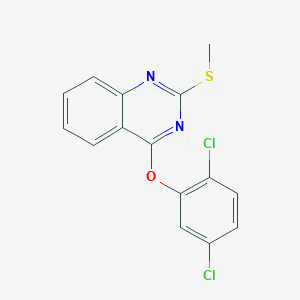

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)
![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)
![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)
